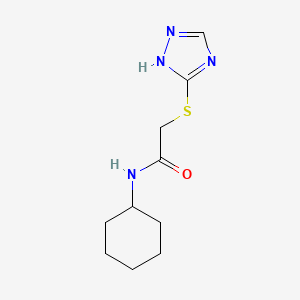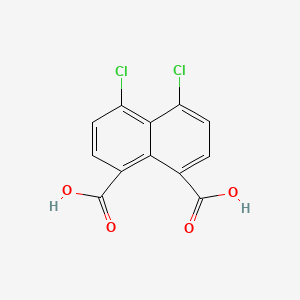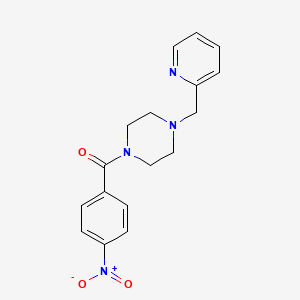
N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide" involves several steps, starting from basic triazole compounds and utilizing reagents like acetyl chloride in dry benzene or hydrazine hydrate in ethanol for cyclization reactions. For instance, the triazol compound has been synthesized and characterized using spectroscopic methods such as (1)H NMR, (13)C NMR, and IR, alongside X-ray single-crystal determination. These methods confirm the successful synthesis and purity of the compound (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
The molecular structure of "this compound" has been thoroughly investigated using density functional theory (DFT) calculations, including the molecular geometry, vibrational frequencies, and NMR chemical shift values. These studies offer insights into the compound's electronic structure and behavior, indicating good agreement between theoretical and experimental values and suggesting the compound's stable nature under various conditions (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cyclization and aminolysis, to form different derivatives, showing its versatility in organic synthesis. The reactivity is influenced by its functional groups, enabling the formation of novel compounds with potential biological activities. The synthesis pathways often involve reactions with aromatic aldehydes or isothiocyanates, leading to the formation of acrylamides or thiosemicarbazides (Panchal & Patel, 2011; Turan-Zitouni et al., 2005).
Physical Properties Analysis
The physical properties of "this compound" include its solubility in various solvents, melting point, and crystalline structure, which are crucial for its application in different domains. These characteristics are determined using techniques like single-crystal X-ray diffractometry, providing detailed insights into the compound's crystalline structure and stability under different conditions.
Chemical Properties Analysis
The compound exhibits a broad spectrum of chemical properties, including its reactivity towards various organic and inorganic reagents. Its chemical stability, reactivity patterns, and interaction with different functional groups are essential for its application in synthetic chemistry and potential pharmaceutical uses. The compound's nonlinear optical properties and molecular electrostatic potentials have also been predicted, suggesting its utility in material science applications (Orek, Koparir, & Koparır, 2012).
Applications De Recherche Scientifique
Antimicrobial Applications
The synthesis and biological evaluation of triazole derivatives, including structures similar to N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide, have demonstrated significant antimicrobial activities. For instance, Rezki (2016) highlighted the effectiveness of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus against various bacterial and fungal strains, showcasing promising Minimum Inhibition Concentrations (MIC) of 4–16 μg/mL. This underscores the potential of such compounds in developing new antimicrobial agents (Rezki, 2016).
Anticancer Properties
The exploration of triazole derivatives extends into anticancer research, where these compounds are tested for their efficacy against different cancer cell lines. A notable study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, revealing significant selective cytotoxicity against A549 human lung adenocarcinoma cells. This highlights the potential for designing targeted anticancer therapies using triazole-based compounds (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Enzyme Inhibition
Among the synthesized triazole derivatives, some have demonstrated potent inhibitory activity against enzymes such as tyrosinase, a key enzyme in melanogenesis. Hassan et al. (2022) reported that N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide showed prominent inhibitory activity against mushroom tyrosinase, indicating its potential use in treating hyperpigmentation disorders (Hassan et al., 2022).
Experimental and Theoretical Characterization
The compound N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate has been synthesized and extensively characterized, with its biological activities screened for antibacterial, antifungal, and antioxidant activities. This in-depth characterization offers a comprehensive understanding of the compound's properties and its potential applications in various fields (Orek, Koparir, & Koparır, 2012).
Safety and Hazards
Orientations Futures
The future directions for “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” and other 1,2,4-triazole derivatives involve further investigations to harness their optimum antibacterial potential . There is a need for the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can interfere with the conversion of androgens to estrogens, thereby disrupting the estrogen signaling pathway .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSCOZSUODMJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)